3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVPSNFYCNORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479731 | |
| Record name | 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879996-71-1 | |
| Record name | 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagent Selection
- Hydrazine Source : 3-Methoxyphenylhydrazine is essential for introducing the methoxyphenyl group.
- Carbonyl Compound : β-Keto esters such as ethyl acetoacetate are commonly used as coupling partners.
- Base for Carboxylation : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates carboxylation.
Reaction Parameters
- Temperature: Reflux temperatures (~80–100°C) are optimal for hydrazone formation and cyclization.
- Solvent: Ethanol or methanol is preferred for solubility and reactivity.
- Yield: Under optimized conditions, yields can exceed 80%.
Industrial Scale-Up Considerations
For large-scale synthesis, continuous flow reactors can be employed to improve efficiency and scalability:
- Advantages :
- Precise control over reaction parameters (temperature, pressure).
- Enhanced safety when handling reactive intermediates.
- Catalysts : Acidic catalysts like p-toluenesulfonic acid can be used to accelerate cyclization reactions.
Analytical Validation
The structural confirmation of This compound relies on:
- NMR Spectroscopy : To verify the positions of functional groups.
- IR Spectroscopy : To confirm the presence of carboxylic acid and pyrazole functionalities.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
Data Summary Table
| Parameter | Value/Details |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Key Reagents | 3-Methoxyphenylhydrazine, β-keto ester, CO₂ |
| Solvent | Ethanol |
| Optimal Temperature | ~80–100°C |
| Yield | >80% |
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Common Synthetic Methods:
- Cyclization : Formation of the pyrazole ring.
- Electrophilic Aromatic Substitution : Introduction of the methoxyphenyl group.
- Oxidation : Formation of the carboxylic acid group via oxidation reactions.
Enzyme Inhibition and Receptor Ligands
Research indicates that 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid may serve as an enzyme inhibitor or receptor ligand. Its structural features enhance binding affinity through hydrophobic interactions and hydrogen bonding, making it a candidate for drug development targeting specific biological pathways .
Anti-inflammatory and Anticancer Properties
The compound has been explored for its potential anti-inflammatory and anticancer effects. Studies suggest that derivatives of pyrazole compounds exhibit significant activity against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance therapeutic efficacy .
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that derivatives of this compound possess diverse biological activities, including antifungal and antibacterial properties. The structure-activity relationship (SAR) studies reveal that modifications to the substituents on the pyrazole ring can lead to enhanced biological activity against specific pathogens .
Notable Findings:
- Antifungal Activity : Certain derivatives have shown higher antifungal activity than established fungicides like boscalid .
- Nucleoside Inhibitors : Some derivatives exhibit inhibitory activity against neuraminidase, an enzyme critical for viral replication, showcasing potential in antiviral drug development .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials and catalysts in industrial chemistry. Its ability to act as a building block for synthesizing complex molecules makes it valuable in material science and organic synthesis .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in various synthetic routes |
| Biology | Enzyme inhibitors, receptor ligands | Potential therapeutic agent for inflammation/cancer |
| Medicine | Anti-inflammatory, anticancer properties | Active against several cancer cell lines |
| Industry | Development of new materials and catalysts | Enhances efficiency in chemical processes |
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Functional Group Diversity : Esters (e.g., ethyl esters in ) are more lipophilic than carboxylic acids, impacting membrane permeability in biological applications.
Physicochemical Properties
Key Observations :
- Melting Points : Bulky substituents (e.g., diphenyl groups in ) increase melting points due to enhanced crystal packing.
- Solubility : Carboxylic acids generally exhibit higher aqueous solubility than esters (e.g., ethyl esters in ). Fluorinated derivatives () may show improved solubility in organic solvents.
Key Observations :
- Pharmaceuticals : Carboxylic acid derivatives are often explored as anti-inflammatory or kinase inhibitors due to hydrogen-bonding capabilities.
- Agrochemicals : Fluorinated pyrazoles () are metabolized into herbicidal agents, highlighting substituent-driven applications.
Biological Activity
3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a member of the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structure of this compound allows it to interact with multiple biological targets, making it a subject of extensive research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they target kinases such as c-Met and VEGFR-2, disrupting cellular signaling pathways that promote growth and survival .
- Cellular Effects : This compound influences various cellular processes, including apoptosis and cell cycle regulation. Studies indicate that it can induce apoptosis in cancer cells by activating intrinsic pathways .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from recent research:
These findings demonstrate the compound's potency against various cancer types, indicating its potential as a therapeutic agent.
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for further development in treating infectious diseases .
Case Studies
- Antitumor Activity : A study involving the synthesis of pyrazole derivatives showed that compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines. The study concluded that these compounds could serve as effective anticancer agents due to their ability to inhibit tumor growth and induce apoptosis .
- Mechanistic Insights : Another investigation focused on the molecular interactions of pyrazole derivatives with target proteins involved in cancer progression. The results indicated that these compounds could bind effectively to active sites on kinases, leading to their inhibition and subsequent disruption of tumor cell growth .
Q & A
Q. How can researchers address low yields in large-scale synthesis?
- Methodology :
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).
- Catalytic optimization : Screen Pd/C or enzyme catalysts for selective ester hydrolysis .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
